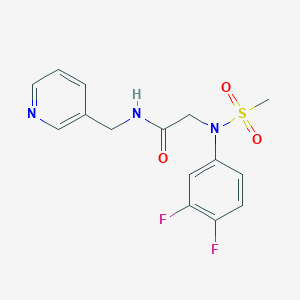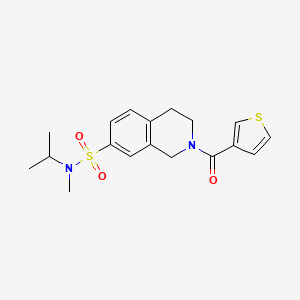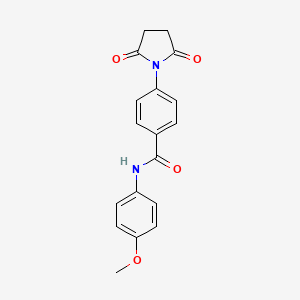![molecular formula C19H27N3O B5528421 6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B5528421.png)
6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves chemical modifications of pyridine derivatives and condensation reactions. Shiozawa et al. (1984) described the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine through chemical modification and condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). Additionally, Ghandi et al. (2020) reported on the synthesis of novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives via condensation, which was confirmed through analytical data and X-ray crystallography analysis (Ghandi et al., 2020).
Molecular Structure Analysis
The molecular structure of related naphthyridine compounds has been elucidated through X-ray diffraction, revealing planar naphthyridine ring systems and specific intramolecular interactions. Thirumurugan et al. (1999) provided detailed analysis of intramolecular N—H⋯π(phenyl) and intermolecular C—H⋯π(phenyl) interactions within the naphthyridine structure (Thirumurugan et al., 1999).
Chemical Reactions and Properties
The chemical reactions of naphthyridine derivatives often involve cyclobutene ring-opening, cyclizations, and functionalization steps to introduce various substituents and achieve desired properties. Mailyan et al. (2012) discussed the synthesis of CF3-substituted tetrahydro-1,7-naphthyridines through cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes (Mailyan et al., 2012).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as crystallinity, molecular conformation, and intermolecular interactions, are crucial for understanding their behavior in various conditions. The detailed structural analysis by Thirumurugan et al. (1999) sheds light on the physical characteristics of these compounds, providing a foundation for further exploration of their applications.
Chemical Properties Analysis
The chemical properties of naphthyridine derivatives, including their reactivity and stability, are influenced by their molecular structure and the presence of substituents. Research into these aspects is essential for developing new compounds with targeted functionalities. The work by Zhou et al. (2007) on cobalt-catalyzed [2 + 2 + 2] cyclizations to synthesize tetrahydro-1,6-naphthyridines highlights the chemical versatility and potential of these compounds (Zhou et al., 2007).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
(1-cyclopentylpiperidin-3-yl)-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(22-12-9-18-15(13-22)5-3-10-20-18)16-6-4-11-21(14-16)17-7-1-2-8-17/h3,5,10,16-17H,1-2,4,6-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAPVUYOUNLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)C(=O)N3CCC4=C(C3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-Cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)
![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)


![3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5528379.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)
![methyl 2-{[(ethylamino)carbonyl]amino}benzoate](/img/structure/B5528406.png)

![(3aR*,6S*)-2-cycloheptyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5528414.png)

![N-(2-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5528430.png)